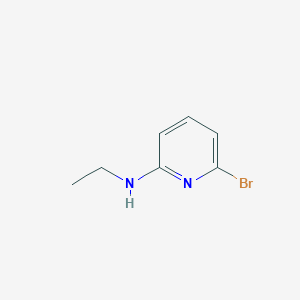![molecular formula C9H5ClN4 B8807032 Propanedinitrile, [(chlorophenyl)hydrazono]- CAS No. 32389-86-9](/img/structure/B8807032.png)
Propanedinitrile, [(chlorophenyl)hydrazono]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [(chlorophenyl)hydrazono]-, also known as carbonyl cyanide m-chlorophenyl hydrazone, is a chemical compound with the molecular formula C9H5ClN4 and a molar mass of 204.62 g/mol . This compound is known for its role as an uncoupler of oxidative phosphorylation, which disrupts the proton gradient across the mitochondrial membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedinitrile, [(chlorophenyl)hydrazono]- can be synthesized through the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of hydrazine . The reaction typically involves refluxing the reactants in ethanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for Propanedinitrile, [(chlorophenyl)hydrazono]- are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, [(chlorophenyl)hydrazono]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert Propanedinitrile, [(chlorophenyl)hydrazono]- into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amine derivatives .
Applications De Recherche Scientifique
Propanedinitrile, [(chlorophenyl)hydrazono]- has several scientific research applications:
Mécanisme D'action
Propanedinitrile, [(chlorophenyl)hydrazono]- exerts its effects by uncoupling oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the mitochondrial membrane, reducing the efficiency of ATP synthase and leading to decreased ATP production . This mechanism involves the compound acting as an ionophore, facilitating the movement of protons across the membrane .
Comparaison Avec Des Composés Similaires
Propanedinitrile, [(chlorophenyl)hydrazono]- is similar to other uncouplers of oxidative phosphorylation, such as carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) and dinitrophenol (DNP) . it is unique in its specific chemical structure and the particular effects it has on mitochondrial function .
List of Similar Compounds
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): Another potent uncoupler of oxidative phosphorylation.
Dinitrophenol (DNP): A well-known uncoupler with a different chemical structure but similar functional effects.
Propriétés
Numéro CAS |
32389-86-9 |
|---|---|
Formule moléculaire |
C9H5ClN4 |
Poids moléculaire |
204.61 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H5ClN4/c10-8-3-1-2-4-9(8)14-13-7(5-11)6-12/h1-4,14H |
Clé InChI |
WJLRKYSNJJCEPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NN=C(C#N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B8807015.png)



![6-Iodo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8807052.png)

![7-Nitrobenzo[b]thiophen-3-amine](/img/structure/B8807066.png)
